molecular formula C14H9N3O2S2 B2457254 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one CAS No. 866156-96-9

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2457254
CAS No.: 866156-96-9
M. Wt: 315.37
InChI Key: NGYMWKJPYGZNMY-YRNVUSSQSA-N
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Description

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound with a molecular formula of C14H9N3O2S2 and a molecular weight of 315.37 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring and a pyrazinyloxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-(2-pyrazinyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c18-13-11(21-14(20)17-13)7-9-1-3-10(4-2-9)19-12-8-15-5-6-16-12/h1-8H,(H,17,18,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMWKJPYGZNMY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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